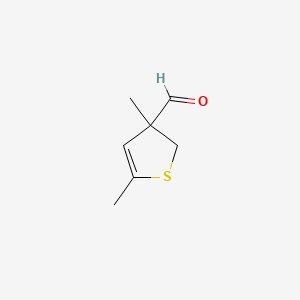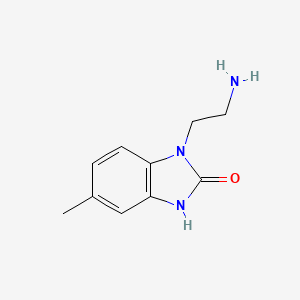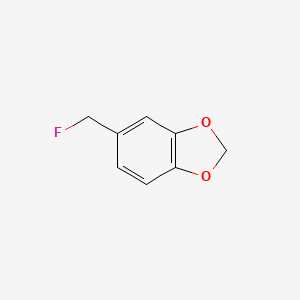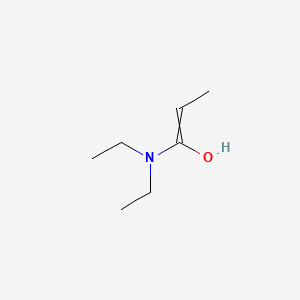
4-Chloro-3-hydroxy-1-methylpyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-hydroxy-1-methylpyridin-2-one is a heterocyclic compound with a pyridine ring substituted with a chlorine atom, a hydroxyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-hydroxy-1-methylpyridin-2-one typically involves the chlorination of 3-hydroxy-1-methylpyridin-2-one. One common method is the reaction of 3-hydroxy-1-methylpyridin-2-one with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the substitution of the hydroxyl group with a chlorine atom, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-hydroxy-1-methylpyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxo-1-methylpyridin-2-one.
Reduction: Formation of 3-hydroxy-1-methylpyridin-2-one.
Substitution: Formation of 4-substituted derivatives, such as 4-amino-3-hydroxy-1-methylpyridin-2-one.
Aplicaciones Científicas De Investigación
4-Chloro-3-hydroxy-1-methylpyridin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-hydroxy-1-methylpyridin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s hydroxyl and chlorine substituents play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-methoxy-2-methylpyridine: Similar structure but with a methoxy group instead of a hydroxyl group.
4-Chloro-3-hydroxy-2-methylpyridine: Similar structure but with a different position of the methyl group.
4-Chloro-3-hydroxy-1-ethylpyridin-2-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4-Chloro-3-hydroxy-1-methylpyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a chlorine atom, a hydroxyl group, and a methyl group on the pyridine ring makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H6ClNO2 |
|---|---|
Peso molecular |
159.57 g/mol |
Nombre IUPAC |
4-chloro-3-hydroxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H6ClNO2/c1-8-3-2-4(7)5(9)6(8)10/h2-3,9H,1H3 |
Clave InChI |
OWNKZQMDQKLEGM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C(C1=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(5Z)-4-oxo-5-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13837025.png)

![2-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13837032.png)


![4-Hydroxy-3-[2-hydroxy-3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one](/img/structure/B13837040.png)






